Carbazochrome

Arthroscopic surgery Visual clarity Rotator cuff repair

Carbazochrome (CAS 69-81-8) is a synthetic adrenochrome monosemicarbazone derivative that functions as a capillary stabilizer and hemostatic agent. It is an oxidation product of epinephrine and improves microcirculatory tone by decreasing capillary permeability and promoting retraction of severed capillary ends.

Molecular Formula C10H12N4O3
Molecular Weight 236.23 g/mol
CAS No. 69-81-8
Cat. No. B15615677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazochrome
CAS69-81-8
Molecular FormulaC10H12N4O3
Molecular Weight236.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)
InChIKeySSCSSDNTQJGTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Carbazochrome (CAS 69-81-8) Procurement Guide: Hemostatic Agent Differentiation and Comparator Evidence


Carbazochrome (CAS 69-81-8) is a synthetic adrenochrome monosemicarbazone derivative that functions as a capillary stabilizer and hemostatic agent [1]. It is an oxidation product of epinephrine and improves microcirculatory tone by decreasing capillary permeability and promoting retraction of severed capillary ends [2]. As a procurement consideration, carbazochrome's inherent stability advantage—being the stable semicarbazone form of the otherwise markedly unstable natural adrenochrome—distinguishes it from related adrenochrome derivatives [1]. Its clinical utility is frequently realized through its more water-soluble prodrug/salt form, carbazochrome sodium sulfonate (CSS, CAS 51460-26-5), which enables parenteral administration .

Why Carbazochrome Cannot Be Substituted with Generic Capillary Stabilizers or Adrenochrome Derivatives


Carbazochrome and its clinically used derivative, carbazochrome sodium sulfonate (CSS), exhibit distinct pharmacological and physicochemical properties that preclude simple interchange with other hemostatic agents or adrenochrome analogs. Natural adrenochrome is markedly unstable and insoluble, rendering it unsuitable for therapeutic use; carbazochrome overcomes this via stabilization through semicarbazone formation [1]. Furthermore, CSS demonstrates 50-fold greater water solubility than the parent carbazochrome, a critical differentiator that enables intravenous administration and high-dose regimens not feasible with the base compound [2]. Unlike tranexamic acid (TXA), which inhibits fibrinolysis, carbazochrome derivatives target capillary integrity and endothelial barrier function via α-adrenoreceptor-mediated pathways—a mechanistically orthogonal approach that can be exploited in combination therapy [3]. These differences in stability, solubility, and mechanism of action necessitate compound-specific procurement decisions based on the intended application.

Quantitative Differentiation Evidence: Carbazochrome/CSS vs. Tranexamic Acid, Etamsylate, and Vitamin K


Superior Arthroscopic Visual Clarity and Reduced Operative Time vs. Tranexamic Acid

In a 2025 triple-blinded RCT (n=195), preoperative intravenous carbazochrome sodium sulfonate (CSS) demonstrated significantly superior arthroscopic visual clarity compared to both tranexamic acid (TXA) and saline control during rotator cuff repair. Visual clarity scores during rotator cuff repair were 5 (range 5-5) for CSS versus 4 (range 3-4) for TXA versus 3 (range 3-4) for saline (P < 0.001) [1]. This improvement in visualization translated into reduced operative duration: CSS group 50.4 ± 8.0 min versus TXA group 66.4 ± 13.7 min versus saline 70.2 ± 17.4 min (P < 0.001) [1]. Irrigation fluid volume required was also substantially lower in the CSS group: 11,338.5 ± 1,381.0 mL versus 18,483.1 ± 1,808.7 mL for TXA [1].

Arthroscopic surgery Visual clarity Rotator cuff repair Perioperative hemostasis

Additive Blood Loss Reduction When Combined with Tranexamic Acid in Total Hip Arthroplasty

A 2023 prospective RCT (n=100) evaluated CSS combined with TXA versus TXA alone in total hip arthroplasty via direct anterior approach. The combination group (CSS+TXA) demonstrated significantly lower total perioperative blood loss compared to TXA monotherapy [1]. In a separate 2024 RCT on simultaneous bilateral total hip arthroplasty, CSS monotherapy was compared head-to-head against TXA: total blood loss in the CSS group was 845.2 ± 156.3 mL versus 920.4 ± 178.6 mL in the TXA group (P < 0.05) [2]. The CSS group also showed significantly lower levels of inflammatory markers (CRP and IL-6) postoperatively compared to TXA [2].

Total hip arthroplasty Blood loss Anti-inflammatory Combination therapy

In Vivo Hemorrhage Reduction: Quantitative Blood Loss Efficacy

In a mouse model of traumatic hemorrhage, carbazochrome administered at 0.1 mg/kg reduced blood loss by 45% compared to untreated controls [1]. This quantitative efficacy in a standardized preclinical hemorrhage model establishes a baseline hemostatic potency for the compound. Additionally, in a rat model of radiographic contrast medium-induced pulmonary dysfunction, carbazochrome (1-10 mg/kg, i.v.) attenuated the pathological vascular hyperpermeability .

Traumatic hemorrhage Preclinical In vivo Blood loss

Stability Advantage: Carbazochrome Semicarbazone vs. Unstable Natural Adrenochrome

Natural adrenochrome and its oxidation products are markedly unstable, presenting significant challenges for pharmaceutical development and storage. Carbazochrome overcomes this limitation through the formation of a semicarbazone derivative at the adrenochrome core, which stabilizes the molecule and enables practical pharmaceutical formulation [1]. This stabilization was first demonstrated in 1943 when the combination of adrenochrome with monosemicarbazone yielded a stable compound (carbazochrome) suitable for therapeutic use [2]. The clinical-grade sodium sulfonate derivative (CSS) further enhances this stability profile; lyophilized CSS powder demonstrates 36-month stability when stored at -20°C under desiccated conditions [3].

Chemical stability Formulation Shelf life Adrenochrome

Solubility Enhancement: CSS 50-Fold Greater Water Solubility than Parent Carbazochrome

Carbazochrome sodium sulfonate (CSS, AC-17) was specifically developed to address the poor water solubility of the parent carbazochrome compound. CSS exhibits 50-fold greater water solubility compared to carbazochrome, a property that enables high-dose intravenous therapy and parenteral administration routes [1]. The poor solubility of unmodified carbazochrome is partially mitigated by salicylate salt formation (carbazochrome salicylate), but the sodium sulfonate derivative represents the optimized form for aqueous injectable formulations [2]. This solubility differential directly impacts dosing flexibility and route of administration options.

Solubility Formulation Intravenous High-dose therapy

In Vitro Endothelial Barrier Protection: Concentration-Dependent Inhibition of Vasoactive Mediators

In cultured endothelial cell monolayers, carbazochrome (0.1-1 µM) reversed barrier dysfunction induced by tryptase, thrombin, and bradykinin without affecting baseline barrier properties . Additionally, carbazochrome (0.1-10 µM) inhibited thrombin- and bradykinin-stimulated [³H]IP₃ production in a concentration-dependent manner, demonstrating a specific inhibitory effect on phosphoinositide signaling pathways linked to vascular hyperpermeability . This mechanism-based endothelial protective activity distinguishes carbazochrome from antifibrinolytic agents like TXA, which operate via plasminogen inhibition rather than direct vascular stabilization.

Endothelial barrier Vascular permeability In vitro Mechanism of action

Evidence-Based Application Scenarios for Carbazochrome and Carbazochrome Sodium Sulfonate Procurement


Orthopedic Surgery: CSS for Arthroscopic Visualization and Perioperative Blood Conservation

Procurement of carbazochrome sodium sulfonate (CSS) is indicated for orthopedic surgical protocols requiring enhanced arthroscopic visual clarity and reduced operative time. Based on Level I evidence from a 2025 triple-blinded RCT, preoperative intravenous CSS significantly improved visual clarity scores (5 vs. 4 for TXA) and reduced operative duration by approximately 16 minutes (50.4 min vs. 66.4 min for TXA) during rotator cuff repair [1]. Additional RCT evidence supports CSS use—either as monotherapy or in combination with TXA—for reducing total blood loss and inflammatory markers in total hip arthroplasty [2][3].

Research Applications: In Vitro and In Vivo Capillary Permeability Studies

Carbazochrome (CAS 69-81-8) is appropriate for research applications investigating vascular permeability, endothelial barrier function, and hemostatic mechanisms. Preclinical evidence demonstrates that carbazochrome reduces blood loss by 45% at 0.1 mg/kg in mouse traumatic hemorrhage models [1] and attenuates radiographic contrast medium-induced pulmonary vascular hyperpermeability in rats at 1-10 mg/kg i.v. [2]. In vitro, carbazochrome (0.1-10 µM) concentration-dependently inhibits thrombin- and bradykinin-stimulated [³H]IP₃ production, making it a tool compound for phosphoinositide signaling studies in vascular biology [3].

Injectable Formulation Development: CSS as the High-Solubility Clinical Derivative

For applications requiring parenteral administration, carbazochrome sodium sulfonate (CSS, CAS 51460-26-5) rather than carbazochrome base should be procured. CSS exhibits 50-fold greater water solubility than the parent compound [1], enabling high-dose intravenous therapy and formulation into aqueous injectables. Lyophilized CSS demonstrates 36-month stability at -20°C under desiccated conditions [2], supporting long-term stock maintenance. The sodium sulfonate derivative is the appropriate selection for clinical trial material preparation and pharmaceutical development involving parenteral routes.

Combination Hemostatic Protocols: CSS with Antifibrinolytic Agents

Procurement of CSS is warranted for combination hemostatic protocols that pair a capillary stabilizer with an antifibrinolytic agent. RCT evidence demonstrates that CSS combined with tranexamic acid (TXA) significantly reduces total blood loss and inflammatory reactant levels compared to TXA alone in total hip arthroplasty [1]. This additive effect reflects the mechanistically orthogonal actions of CSS (capillary stabilization and endothelial barrier protection) and TXA (fibrinolysis inhibition), supporting a rational procurement strategy for institutions maintaining dual-mechanism perioperative bleeding management protocols.

Quote Request

Request a Quote for Carbazochrome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.